2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyran ring, which is a six-membered heterocyclic ring found in many natural products. The presence of the fluorophenyl group suggests that the compound may have some degree of aromaticity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and pyran rings, as well as the fluorophenyl group. Piperazines can act as bidentate ligands, binding to metal ions through the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic, while the fluorophenyl group could potentially increase its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide is a structurally complex molecule, which can be involved in various synthetic and chemical studies. Research in this area often focuses on developing novel synthetic methodologies, understanding reaction mechanisms, and exploring the chemical properties of such compounds. For example, studies on related compounds such as flunarizine, which also contains a fluorophenyl piperazine moiety, have shown applications in synthesizing calcium channel blockers with potential vasodilating and antihistamine activities. These synthesis processes may involve regioselective metal-catalyzed amination and Wittig reactions, indicating the potential for complex synthetic routes and chemical transformations applicable to the compound of interest (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Activity and Pharmacological Potential
The biological activity and pharmacological potential of compounds with similar structural features, such as various piperazine derivatives, have been extensively studied. These studies may involve evaluating the antimicrobial, antitumor, or neurological effects of the compounds. For instance, piperazine derivatives have been synthesized and evaluated for their cytotoxic activity against tumor cell lines and in vivo antitumor activity. Such compounds have shown potential in treating various cancers, highlighting the importance of structural features like the fluorophenyl piperazine group for pharmacological activity (Naito et al., 2005).
Antimicrobial Studies
The antimicrobial properties of compounds containing piperazine moieties are of significant interest. Research in this area has led to the synthesis of various derivatives, including those with quinolone and oxazolidinone frameworks, to evaluate their efficacy against resistant bacterial strains. These studies contribute to the development of new antibacterial agents to combat drug-resistant infections, underscoring the potential applications of the compound in developing novel antimicrobial therapies (Patel, Patel, & Chauhan, 2007).
Mechanism of Action
Target of Action
The primary targets of 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The biochemical pathways affected by 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide involve the transport of nucleosides. By inhibiting ENTs, this compound disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Result of Action
The molecular and cellular effects of 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This results in a disruption of nucleotide synthesis and the regulation of adenosine function .
Future Directions
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-2-7-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-8-10-25(11-9-24)17-5-3-16(22)4-6-17/h3-6,12,14H,2,7-11,13,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHPLATRGCUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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